molecular formula C17H21Cl2NO3 B12181449 (3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone

(3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone

Cat. No.: B12181449
M. Wt: 358.3 g/mol
InChI Key: YCMSZHPLKWLSND-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[55]undec-5-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dichloro and methoxy groups: These functional groups are introduced through electrophilic aromatic substitution reactions.

    Final coupling step: The spirocyclic core is coupled with the substituted phenyl group under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique structure makes it a candidate for use in material science and nanotechnology.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone is unique due to the presence of both dichloro and methoxy groups on the phenyl ring, combined with the spirocyclic core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21Cl2NO3

Molecular Weight

358.3 g/mol

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)-(1-oxa-5-azaspiro[5.5]undecan-5-yl)methanone

InChI

InChI=1S/C17H21Cl2NO3/c1-22-15-13(18)10-12(11-14(15)19)16(21)20-8-5-9-23-17(20)6-3-2-4-7-17/h10-11H,2-9H2,1H3

InChI Key

YCMSZHPLKWLSND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N2CCCOC23CCCCC3)Cl

Origin of Product

United States

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